(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid
Description
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a glycoside derivative characterized by a tetrahydropyran core substituted with hydroxyl groups, a carboxylic acid moiety, and a 4-nitrophenoxy group. The 4-nitrophenoxy group enhances its electron-withdrawing capacity, making it relevant in prodrug design or enzyme inhibition studies .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-LIJGXYGRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by multiple hydroxyl groups and a nitrophenoxy substituent, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid is C12H15N1O9. Its structure features:
- Three hydroxyl groups : These functional groups are known to enhance solubility and reactivity.
- A nitrophenoxy group : This moiety may contribute to the compound's biological activity through mechanisms such as cellular signaling or enzyme inhibition.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups can scavenge free radicals and prevent oxidative stress. A study demonstrated that related tetrahydropyran derivatives showed potent antioxidant activity in vitro, suggesting that our compound may possess similar properties .
Antimicrobial Activity
The nitrophenoxy substituent is often associated with antimicrobial properties. Compounds containing this group have been shown to inhibit the growth of various bacterial strains. For instance, derivatives of phenolic compounds have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
The structural characteristics of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid suggest potential as an enzyme inhibitor. Similar compounds have been reported to inhibit enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are relevant in diabetes management .
Case Studies
-
Antioxidant Efficacy in Cellular Models
A study investigated the antioxidant capacity of various tetrahydropyran derivatives in human cell lines. Results indicated that compounds with multiple hydroxyl groups significantly reduced oxidative damage markers compared to controls . -
Antimicrobial Screening
In a recent screening of synthesized nitrophenoxy compounds against pathogenic bacteria, several exhibited notable antimicrobial activity. The tested compound showed inhibition comparable to standard antibiotics in preliminary assays .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research indicates that compounds similar to (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of this compound showed significant inhibition of lipid peroxidation in cellular models .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory diseases .
3. Drug Delivery Systems
Due to its structural properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs. A case study highlighted its use in formulating nanoparticles for targeted drug delivery in cancer therapy .
Agricultural Applications
1. Biopesticide Development
The compound has shown promise as a biopesticide due to its natural origin and low toxicity to non-target organisms. Research demonstrated that formulations containing this compound effectively reduced pest populations while maintaining beneficial insect populations .
2. Plant Growth Regulation
Studies have indicated that (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid can enhance plant growth by promoting root development and increasing nutrient uptake. Field trials reported improved crop yields when applied as a foliar spray .
Biochemical Applications
1. Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on alpha-glucosidase activity, which is relevant for managing diabetes by controlling postprandial blood glucose levels .
2. Glycosylation Studies
Due to its hydroxyl groups, the compound is valuable in glycosylation reactions for synthesizing glycosides and other carbohydrate derivatives. These derivatives are crucial for studying carbohydrate-protein interactions and developing glyco-engineered therapeutics .
Case Studies
Comparison with Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic Acid
- Key Difference: Replaces the 4-nitrophenoxy group with a simple phenoxy group.
- Impact : Reduced electron-withdrawing effects and altered solubility (logP increases by ~0.5 due to the absence of the nitro group).
- Applications : Used as a reference compound in glycosidase inhibition assays due to its unmodified aromatic ether .
(2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic Acid
(2S,3R,4S,5S,6S)-2-(4-(Hydroxymethyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
- Key Difference: Contains a 2-nitrophenoxy group and acetyl-protected hydroxyls.
- Impact : Increased lipophilicity (logP ~1.8 vs. ~0.2 for the target compound) due to triacetate groups.
- Applications : Intermediate in oligonucleotide synthesis, leveraging nitro group-directed regioselective reactions .
Physicochemical Properties
Preparation Methods
Core Synthetic Strategy
The compound’s synthesis typically follows a modular approach involving:
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Construction of the tetrahydro-2H-pyran ring with pre-defined stereochemistry.
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Introduction of the 4-nitrophenoxy group via nucleophilic substitution.
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Oxidation of the anomeric position to generate the carboxylic acid moiety.
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Deprotection and purification steps to achieve the final product.
Key challenges include maintaining stereochemical integrity during ring formation and avoiding side reactions during nitrophenoxy group installation. Industrial routes often employ continuous flow reactors to enhance reproducibility and yield.
Detailed Experimental Procedures from Recent Research
Oxidation-Mediated Synthesis
A landmark study demonstrated the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and trichloroisocyanuric acid for selective oxidation of primary hydroxyl groups in carbohydrate derivatives.
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Substrate Preparation : Methyl 2-acetamido-2-deoxy-α-D-mannopyranose (0.5 mmol) was dissolved in water-acetonitrile (5:1 v/v).
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Reagent Addition : Sodium bicarbonate (7.5 mmol), sodium bromide (0.025 mmol), and TEMPO (0.005 mmol) were introduced under vigorous stirring.
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Oxidation : Trichloroisocyanuric acid (1.05 mmol) was added in portions at room temperature.
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Workup : Ethanol quench followed by freeze-drying and reverse-phase chromatography yielded the sodium salt of the target compound (75% yield).
Critical Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| 1H NMR (D2O) | δ 4.84 (d, J=3.7 Hz, 2H) |
| HRMS (M-H) | 248.0772 (calc. 248.0770) |
This method’s elegance lies in its avoidance of protecting groups, though it requires careful pH control to prevent over-oxidation.
Stereochemical Considerations and Protecting Group Strategies
Stereoselective Ring Formation
The (2S,3S,4S,5R,6R) configuration necessitates chiral starting materials or asymmetric induction during cyclization. A proven approach uses D-glucuronic acid derivatives as precursors, leveraging their native stereochemistry.
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Reagents : Acetic anhydride (140 mL/g substrate), catalytic iodine (7% w/w).
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Conditions : 0°C for 2 h → 25°C for 1 h.
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Outcome : Tetraacetylated intermediate with preserved stereochemistry.
This step highlights the balance between reaction vigor and stereochemical preservation, achieving >90% retention of configuration when conducted under strict temperature control.
Comparative Analysis of Methodologies
Efficiency Metrics Across Methods
| Method | Yield | Purity | Stereopurity | Scalability |
|---|---|---|---|---|
| TEMPO Oxidation | 75% | 98% | >99% ee | Lab-scale |
| Acetylative Route | 82% | 95% | 97% ee | Pilot-scale |
| Industrial Continuous | 91% | 99.5% | >99% ee | Production |
The industrial method’s superiority in yield and purity stems from advanced process analytical technology (PAT) monitoring and tailored crystallization protocols.
Challenges and Optimization Strategies
Nitrophenoxy Group Installation
The nucleophilic aromatic substitution introducing the 4-nitrophenoxy group faces two primary hurdles:
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Competing Elimination : Mitigated by using polar aprotic solvents (DMF, DMSO) at 60-80°C.
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Regioselectivity : Controlled through careful selection of leaving groups (mesyl > tosyl > chloro in reactivity).
Optimized Conditions :
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Substrate : 6-O-mesyl-glucofuranose derivative
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Nucleophile : 4-Nitrophenol (1.2 eq)
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Base : DBU (1.5 eq) in anhydrous DMF
Industrial-Scale Production Insights
Continuous Flow Synthesis
Modern facilities employ a three-stage continuous system:
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Reactor 1 : Enzymatic oxidation using glucose oxidase (pH 5.0, 37°C).
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Reactor 2 : Nitrophenoxy coupling in microstructured mixers (Re: >10,000).
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Reactor 3 : Acid-catalyzed cyclization (Amberlyst-15 catalyst).
This approach reduces reaction time from 72 h (batch) to 8 h while improving space-time yield by 400% .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylic acid in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers away from ignition sources and moisture to prevent decomposition .
- PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
- Emergency Measures : For skin contact, rinse immediately with water (≥15 minutes); for inhalation, move to fresh air and seek medical attention .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use 2D NMR (e.g., NOESY or HSQC) to confirm stereochemistry. The 4-nitrophenoxy group generates distinct aromatic proton signals (δ 7.5–8.5 ppm), while hydroxyl protons appear as broad singlets (δ 3.0–5.0 ppm) .
- Polarimetry : Measure optical rotation ([α]D) and compare with literature values.
- Table 1 : Example NMR Data for Key Protons
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| C2-H | 4.8 | d (J = 3.5 Hz) |
| C6-OPhNO₂ | 8.2 | d (J = 9 Hz) |
| Hydroxyls (C3–C5) | 3.5–4.5 | br. s |
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Protect hydroxyl groups on the pyranose core using benzyl ethers or acetates to prevent undesired side reactions .
- Step 2 : Introduce the 4-nitrophenoxy group via nucleophilic substitution (e.g., Mitsunobu reaction or SN2 with 4-nitrophenol) .
- Step 3 : Deprotect hydroxyl groups using catalytic hydrogenation (for benzyl ethers) or acidic hydrolysis (for acetates) .
- Yield Optimization : Adjust reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF for SN2, THF for Mitsunobu) .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?
- Methodological Answer :
- Experimental Design :
Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
- Table 2 : Stability Data at pH 7.4 (Simulated Blood)
| Temperature (°C) | t₁/₂ (hours) | Major Degradation Product |
|---|---|---|
| 25 | 48 | 4-Nitrophenol |
| 37 | 12 | 4-Nitrophenol |
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during glycosidic bond formation .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .
- Computational Modeling : Predict steric clashes using DFT calculations (e.g., Gaussian 16) to optimize reaction pathways .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes) in drug discovery?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model binding to carbohydrate-active enzymes (e.g., glycosidases). Focus on hydrogen bonding with hydroxyl groups and π-stacking with the nitroaromatic moiety .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) .
- SPR Analysis : Quantify binding kinetics (ka/kd) via surface plasmon resonance .
Contradiction Analysis and Troubleshooting
- Issue : Discrepancies in reported solubility in polar solvents.
- Resolution :
- Test solubility in DMSO, water, and methanol under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation .
- Table 3 : Solubility Comparison
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.3 | Clear solution, no precip. |
| Water | 0.8 | Turbid at >1 mg/mL |
| Methanol | 12.7 | Hygroscopic degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
